molecular formula C13H12FN3OS B11460466 7-(2-Fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

7-(2-Fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol

Cat. No.: B11460466
M. Wt: 277.32 g/mol
InChI Key: DGNKGGKNASTKGN-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a synthetic organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thiazolopyridine Core: : The thiazolopyridine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridine ring and a thiazole ring can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a nucleophile, such as an amine or an alcohol, under suitable conditions.

  • Methylation of the Amino Group: : The methylamino group can be introduced by methylation of an amino precursor. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the thiazolopyridine core or the methylamino group is oxidized to form corresponding oxides or N-oxides.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms, such as the reduction of the thiazole ring to a thiazolidine ring.

  • Substitution: : The compound can undergo substitution reactions, where functional groups on the fluorophenyl ring or the thiazolopyridine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under suitable conditions.

Major Products Formed

    Oxidation: Oxides or N-oxides of the compound.

    Reduction: Reduced forms such as thiazolidine derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets in cell-based assays and animal models.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    7-(2-bromophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    7-(2-methylphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12FN3OS

Molecular Weight

277.32 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H12FN3OS/c1-15-13-17-12-11(19-13)8(6-10(18)16-12)7-4-2-3-5-9(7)14/h2-5,8H,6H2,1H3,(H,15,17)(H,16,18)

InChI Key

DGNKGGKNASTKGN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3F

Origin of Product

United States

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